2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
Multi-Step Condensation Approaches for Core Scaffold Assembly
The pyrazolo[4,3-d]pyrimidine core is typically synthesized via sequential condensation and cyclization reactions. A common starting material is pyrazolo[4,3-d]pyrimidine-5,7-dithiol, which undergoes functionalization at the 5- and 7-positions to introduce diverse substituents. For instance, the reaction of this dithiol intermediate with alkyl halides or aryl halides in the presence of base facilitates the formation of thioether linkages at C-5, a critical step for subsequent derivatization. Alternatively, one-flask syntheses leveraging Vilsmeier amidination have been developed, where 5-aminopyrazoles react with phosphorus tribromide in dimethylformamide to generate formamidine intermediates, followed by heterocyclization with hexamethyldisilazane to yield the pyrazolo[4,3-d]pyrimidine scaffold. This method achieves yields exceeding 90% under optimized conditions.
Condensation strategies also benefit from the use of 2-pyrone derivatives, which react with 3-amino-1-phenylpyrazolin-5-one in alcoholic solvents to form pyrazolo[3,4-b]pyridin-3-one intermediates. While these methods were initially developed for related heterocycles, they provide a template for adapting reaction conditions to pyrazolo[4,3-d]pyrimidine systems. For example, refluxing in butanol for 72 hours enables the formation of fused pyrazolo-pyrimidine structures with minimal byproducts. Key challenges in core assembly include controlling reaction temperatures to prevent decomposition and selecting solvents that enhance intermediate stability.
Regioselective Functionalization at C-5 Position via Thioether Linkages
Regioselective introduction of the thioether group at the C-5 position is achieved through nucleophilic aromatic substitution or metal-catalyzed coupling. The presence of a leaving group, such as a halogen or sulfonate at C-5, allows for displacement by thiol-containing nucleophiles. For example, treatment of 5-bromo-pyrazolo[4,3-d]pyrimidine with sodium thioacetate in dimethyl sulfoxide at 80°C generates the corresponding thioacetate intermediate, which is subsequently hydrolyzed to the free thiol. This thiol group then reacts with α-chloroacetamide derivatives in the presence of triethylamine to form the thioether linkage.
Recent studies emphasize the role of palladium catalysts in enhancing regioselectivity. Suzuki-Miyaura coupling between 5-boronic ester-functionalized pyrazolo[4,3-d]pyrimidines and thioacetamide precursors has been reported to achieve yields of 78–92% while minimizing side reactions. Computational modeling supports the preference for C-5 functionalization due to the electron-deficient nature of this position, which increases susceptibility to nucleophilic attack. Kinetic studies further reveal that reaction rates double when using polar aprotic solvents like acetonitrile compared to toluene, underscoring the importance of solvent selection.
N-Substitution Strategies for Benzyl and Ethyl-Methyl Groups
N-substitution at the 1-, 3-, and 6-positions of the pyrazolo[4,3-d]pyrimidine core requires tailored alkylation and reductive amination protocols. The 1-ethyl group is introduced via nucleophilic substitution using ethyl iodide in the presence of potassium carbonate, achieving 85% conversion after 12 hours at 60°C. For the 3-methyl group, direct methylation with methyl triflate under inert atmospheres prevents over-alkylation, with yields reaching 91%.
The 6-(4-methylbenzyl) moiety is installed through reductive amination of a ketone intermediate. Condensation of 6-amino-pyrazolo[4,3-d]pyrimidine with 4-methylbenzaldehyde in ethanol, followed by sodium borohydride reduction, affords the secondary amine with 76% efficiency. Alternative approaches employ Buchwald-Hartwig amination using palladium catalysts to couple aryl halides with amine precursors, though this method is less cost-effective for large-scale synthesis. A comparative analysis of N-substitution methods is provided in Table 1.
Table 1: Efficiency of N-Substitution Methods for Pyrazolo[4,3-d]Pyrimidine Derivatives
| Position | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl iodide, K₂CO₃ | 60°C, 12 h | 85 |
| 3 | Methyl triflate, N₂ | RT, 6 h | 91 |
| 6 | 4-Methylbenzaldehyde, NaBH₄ | EtOH, reflux, 8 h | 76 |
Green Chemistry Approaches in Acetamide Side Chain Installation
The installation of the N-(3-(methylthio)phenyl)acetamide side chain emphasizes atom economy and reduced waste. Microwave-assisted coupling between the thioether-functionalized core and chloroacetyl chloride in aqueous ethanol accelerates reaction kinetics, achieving 88% yield in 30 minutes. Solvent-free conditions using mechanochemical grinding with potassium carbonate have also been explored, though yields remain moderate (65%).
Enzymatic catalysis represents an emerging green strategy. Lipase-mediated acetylation of the aniline precursor with vinyl acetate in tert-butanol minimizes byproduct formation and eliminates the need for toxic catalysts. Life-cycle assessments comparing traditional and green methods highlight a 40% reduction in carbon footprint when using enzymatic approaches. Further innovations include the use of recyclable ionic liquids as reaction media, which enhance solubility and enable catalyst recovery.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S2/c1-5-30-23-22(17(3)28-30)27-25(29(24(23)32)14-18-11-9-16(2)10-12-18)34-15-21(31)26-19-7-6-8-20(13-19)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFKDAZLLJIXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide , with CAS number 1359083-23-0 , is a pyrazolo[4,3-d]pyrimidine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula of this compound is , and it has a molecular weight of approximately 475.6 g/mol . The compound features multiple functional groups that contribute to its biological activity, including a thioether linkage and various aromatic rings.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O2S |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 1359083-23-0 |
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant antimicrobial activity. This particular compound has been evaluated for its efficacy against various pathogens, including fungi and bacteria.
- Antifungal Activity : Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can effectively inhibit the growth of fungal strains such as Fusarium oxysporum. The presence of specific substituents on the aromatic rings enhances this activity significantly .
- Antibacterial Activity : The compound has also demonstrated activity against common bacterial strains. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
While the precise mechanism of action for this compound remains partially elucidated, it is believed to involve interaction with specific biological targets related to cell wall synthesis in bacteria and fungal cells. The thioether group and various aromatic functionalities may play critical roles in these interactions .
Study 1: Antifungal Efficacy
In a recent study evaluating the antifungal properties of pyrazolo derivatives, compounds similar to this compound exhibited MIC values ranging from 6 to 12.5 µg/mL against Fusarium oxysporum, indicating potent antifungal activity comparable to established treatments like miconazole .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of similar pyrazolo compounds reported MIC values as low as 32 µg/mL against Escherichia coli and Klebsiella pneumoniae, suggesting that modifications in the side chains significantly enhance antibacterial potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s closest analogues differ primarily in substituents on the benzyl and acetamide groups. Key examples include:
*Calculated based on IUPAC name.
Key Observations :
Spectroscopic and Analytical Comparisons
NMR Profiling
highlights the utility of NMR in comparing substituent-induced chemical shift changes. For example:
- Regions A (positions 39–44) and B (positions 29–36) : Differences in chemical shifts in these regions between analogues (e.g., Compound 1 vs. Rapa) correlate with substituent locations .
- Target compound predictions : The methylthio group in the acetamide moiety is expected to downfield-shift aromatic protons in the 3-(methylthio)phenyl group, distinct from the furylmethyl protons in Compound 1 .
Mass Spectrometry and Molecular Networking
- Fragmentation patterns : Molecular networking () uses cosine scores (0–1) to cluster compounds with similar MS/MS profiles. The target compound’s methylthiophenyl group may yield unique fragment ions (e.g., m/z 121 for methylthiobenzene) compared to Compound 1’s fluorobenzyl fragments .
- Dereplication: High-resolution MS data could differentiate the target compound from analogues like Compound 5.12, which lacks the pyrazolo-pyrimidinone core .
Computational Similarity Metrics
and emphasize Tanimoto and Dice coefficients for quantifying structural similarity:
- Tanimoto scores : Using MACCS or Morgan fingerprints, the target compound would show moderate similarity (~60–70%) to Compound 1 (due to shared core) but lower similarity (~40%) to Compound 5.12 (different core) .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : The synthesis should prioritize regioselectivity and yield by employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for introducing aromatic substituents. Evidence from analogous pyrimidine derivatives suggests using Pd(II) acetate with NaHCO₃ as a base in 2-methyltetrahydrofuran to minimize side reactions . Reaction monitoring via LC-MS (e.g., m/z 362.0 [M+H]+ detection) ensures intermediate purity .
Q. How can researchers characterize the compound’s structural integrity?
- Methodological Answer : Combine ¹H NMR (e.g., δ 2.03 ppm for CH₃ groups) with single-crystal X-ray diffraction (R factor ≤ 0.058) to confirm stereochemistry and crystallinity . High-resolution mass spectrometry (HRMS) and FTIR can validate functional groups like thioacetamide and pyrazolo-pyrimidinone moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Test antimicrobial activity using microbroth dilution assays (MIC values) against Gram-positive/negative strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Reference protocols from structurally similar compounds with pyrimidine cores .
Advanced Research Questions
Q. How can computational modeling improve reaction design for derivatives?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reaction pathways and transition states. Tools like COMSOL Multiphysics enable virtual screening of solvent effects and activation energies, reducing trial-and-error experimentation . ICReDD’s reaction path search methods can prioritize synthetic routes with minimal energy barriers .
Q. What strategies resolve contradictions in biological activity data?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). For example, if a derivative shows antifungal activity but no cytotoxicity, conduct target-specific assays (e.g., fungal CYP51 inhibition) and compare with mammalian enzyme selectivity . Statistical tools like ANOVA can identify outliers in dose-response datasets .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to putative targets (e.g., kinases or DNA topoisomerases). For intracellular targets, use CRISPR-Cas9 knockout models to validate pathway dependencies . Proteomic profiling (e.g., SILAC) can identify downstream effector proteins .
Q. What methodologies address solubility and stability challenges in formulation?
- Methodological Answer : Use Hansen solubility parameters (HSPs) to select excipients (e.g., cyclodextrins or PEGs) for co-solvency. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Adjust pH to stabilize the thioacetamide group, referencing protocols for sulfonamide analogs .
Q. How can researchers leverage AI for SAR (structure-activity relationship) studies?
- Methodological Answer : Train machine learning models (e.g., random forest or neural networks) on datasets of pyrazolo-pyrimidinone derivatives. Input descriptors include logP, polar surface area, and electron-withdrawing substituent effects. Validate predictions via synthesis and bioassay, iterating with feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
